molecular formula C14H12O3 B1610010 3-(2-Methoxyphenoxy)benzaldehyde CAS No. 66855-92-3

3-(2-Methoxyphenoxy)benzaldehyde

Cat. No.: B1610010
CAS No.: 66855-92-3
M. Wt: 228.24 g/mol
InChI Key: YGNWPJYYSGTPFP-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O3. It is characterized by the presence of a benzaldehyde group attached to a methoxyphenoxy group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Methoxyphenoxy)benzaldehyde involves a Suzuki-Miyaura coupling reaction between 3-(formylphenyl)boronic acid and guaiacol (2-methoxyphenol). The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound often involve the oxidation of meta-phenoxy toluene in the presence of a catalyst containing cobalt and manganese acetates, along with promoters like bromide and zirconium ions . The reaction is carried out at elevated temperatures (398-448 K) and pressures (200-900 psig).

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Major Products

    Oxidation: 3-(2-Methoxyphenoxy)benzoic acid.

    Reduction: 3-(2-Methoxyphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenoxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential for biological activity due to the presence of methoxy and aromatic groups.

    Medicine: Research into its potential therapeutic properties, although specific applications are still under investigation.

    Industry: Used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)benzaldehyde is not well-documented. its structural features suggest potential interactions with biological targets. The methoxy group can influence the molecule’s interaction with enzymes and receptors, while the aromatic rings may facilitate binding through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenoxy)benzaldehyde: Similar structure but with the methoxy group in a different position.

    3-(4-Methoxyphenoxy)benzaldehyde: Another positional isomer with the methoxy group at the 4-position.

Uniqueness

3-(2-Methoxyphenoxy)benzaldehyde is unique due to the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

3-(2-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNWPJYYSGTPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467733
Record name 3-(2-Methoxy-phenoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66855-92-3
Record name 3-(2-Methoxy-phenoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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